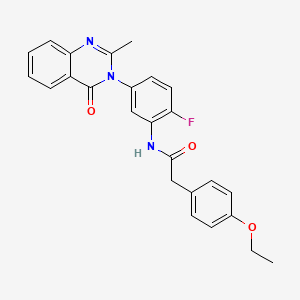

2-(4-ethoxyphenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide

Description

This compound is a quinazolinone-based acetamide derivative featuring a 4-ethoxyphenyl group and a fluorinated aromatic ring. The quinazolinone moiety (4-oxoquinazolin-3(4H)-yl) is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The acetamide linker bridges these aromatic systems, contributing to conformational rigidity and target binding.

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O3/c1-3-32-19-11-8-17(9-12-19)14-24(30)28-23-15-18(10-13-21(23)26)29-16(2)27-22-7-5-4-6-20(22)25(29)31/h4-13,15H,3,14H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXFJYLHLJKIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Ethoxyphenyl Substitution: The ethoxyphenyl group is incorporated through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted phenyl halide reacts with an amine or an amide.

Acetamide Formation: The final step involves the formation of the acetamide linkage, typically achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and quinazolinone moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone ring, using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinazolinone derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or receptors involved in cancer cell proliferation.

Biological Studies: Used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Pharmacology: Explored for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

Industrial Applications: Potential use as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to interact with kinase enzymes, potentially inhibiting their activity and thereby affecting cell signaling pathways involved in cell growth and survival. The fluoro and ethoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with key analogs from the literature. Data are derived from synthesis protocols, physicochemical properties, and biological activities.

Structural Analogues with Heterocyclic Cores

a. Indazole-Based Analogues ():

- Compound 6b: 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide Structural Differences: Replaces the quinazolinone core with an indazole ring. Synthesis: Prepared via Buchwald-Hartwig coupling and deprotection steps, yielding 42–86% purity .

- Compound 54: N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide Structural Differences: Substitutes quinazolinone with a 1,2,4-triazole ring and introduces a sulfonyl group. Physicochemical Properties: Melting point 204–206°C, higher than the target compound’s likely range (quinazolinones typically melt at 180–220°C). Synthetic Yield: 86.6%, indicating efficient oxidation steps .

c. Thiazolidinone Derivatives ():

- Compound 3c: Exists as a tautomeric mixture of thiazolidinone and dihydrothiazole forms. Structural Differences: Replaces quinazolinone with a thiazolidinone ring.

Substituent Effects

a. Ethoxy vs. Methoxy Groups ():

- Compound : 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide

- Compound 4b : Contains a bromine atom at the indazole ring.

- Compound in : 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide Structural Similarity: Shares the 4-oxoquinazolinone core but includes a sulfanyl group and tetrahydrofuran moiety. Activity: Likely targets similar pathways (e.g., kinase inhibition) but with altered pharmacokinetics due to the sulfanyl group .

Data Tables

Table 1: Physicochemical Comparison

Key Findings and Implications

Structural Flexibility vs. Activity: The quinazolinone core in the target compound offers rigidity and strong hydrogen-bonding capacity, likely enhancing target affinity compared to indazole or triazole analogs .

Synthetic Feasibility: Pd-catalyzed coupling () and oxidation steps () are critical for scalability, though the target compound’s synthesis may require specialized protocols for the quinazolinone ring.

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article explores its biological activity through various studies, highlighting its synthesis, mechanisms of action, and efficacy in relevant biological assays.

Synthesis and Structural Characteristics

The compound is synthesized via a multi-step organic synthesis process involving the coupling of 4-ethoxyphenyl acetamide with a quinazoline derivative. The structure can be characterized by various spectroscopic techniques, including NMR and mass spectrometry.

Anti-inflammatory Activity

Research indicates that derivatives of quinazoline compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds demonstrate inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds similar to our target compound exhibited up to 84% inhibition of TNF-α at a concentration of , compared to standard dexamethasone which showed 75% inhibition at .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 75% at 1 µM | 84% at 1 µM |

| Compound A (similar structure) | 62-84% at 10 µM | 73-92% at 10 µM |

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has also been documented. The target compound's structural similarities with known antimicrobial agents suggest potential activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported between 10-30 µg/mL , indicating promising antibacterial properties .

Study on Quinazoline Derivatives

A study focused on a series of quinazoline derivatives demonstrated that modifications at the phenyl ring significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced antibacterial potency while maintaining low cytotoxicity levels in mammalian cells .

Comparative Analysis

A comparative analysis with other quinazoline derivatives revealed that while some exhibited potent activity against specific pathogens, the target compound showed a balanced profile of efficacy and safety. For example, another derivative was noted for its activity against E. coli with an MIC of 15 µg/mL , while the target compound maintained lower toxicity in cellular assays .

The mechanism by which quinazoline derivatives exert their biological effects often involves the modulation of inflammatory pathways and bacterial cell wall synthesis. The presence of the ethoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.